

Master Guide: Identifying Methyl Signals in Brominated Pyrrole NMR Spectra

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Compound of Interest

Compound Name:	4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
CAS No.:	562074-46-8
Cat. No.:	B1342882

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Executive Summary

Assigning methyl groups in brominated pyrroles presents a unique challenge: bromine is "silent" in standard ^1H NMR (no observable coupling to protons due to rapid quadrupolar relaxation) and creates steric environments that can subtly shift neighboring signals.

Successful identification requires a tripartite approach:

- Chemical Shift Triage: Distinguishing N-methyl from C-methyl based on electronic shielding.
- Carbon Fingerprinting: Utilizing the "Heavy Atom Effect" in ^{13}C NMR to locate brominated positions.
- Spatial Mapping: Using NOESY to confirm regiochemistry by detecting "missing" correlations where bromine has replaced a proton.

Part 1: Technical Background & Mechanism

The Electronic Landscape of Bromopyrroles

Pyrrole is an electron-rich aromatic heterocycle. The introduction of a bromine atom alters the local magnetic environment through two competing mechanisms:

- Inductive Deshielding (-I Effect): Bromine is electronegative, pulling electron density away from the ring. This generally shifts adjacent protons and methyl protons downfield (higher ppm).
- Heavy Atom Effect (Spin-Orbit Coupling): In ^{13}C NMR, the large electron cloud of bromine shields the carbon atom directly attached to it (C-Br), often causing a significant upfield shift (lower ppm) relative to a C-H carbon. This is the most reliable diagnostic for locating the halogen.

Signal Characteristics^{[1][2][3][4][5][6][7][8][9][10][11][12]}

- N-Methyl (N-Me): Directly attached to the electronegative nitrogen. Highly deshielded.
- C-Methyl (C-Me): Attached to the ring carbons. More shielded.^{[1][2]}
- Coupling: Unlike Fluorine (), Bromine nuclei () have large quadrupole moments that cause rapid relaxation. Consequently, you will not see J-coupling between Br and H. Methyl signals remain singlets (or doublets if coupled to other protons), but they do not split due to bromine.

Part 2: Methodology Comparison

Method A: 1D ^1H NMR (The First Pass)

Goal: Rapidly categorize methyl types.

Feature	N-Methyl Pyrrole	C-Methyl Pyrrole	Effect of Ortho-Bromine
Shift Range	3.5 – 4.0 ppm	2.0 – 2.4 ppm	+0.1 – 0.3 ppm (Downfield shift)
Multiplicity	Singlet (sharp)	Singlet (often broadened by NH coupling if NH exists)	Remains Singlet (No Br-H coupling)
Integral	3H	3H	3H

Expert Insight: If you observe a methyl singlet at 2.35 ppm, it is likely a C-Methyl group deshielded by a neighbor (possibly Br or Carbonyl). If it is at 3.80 ppm, it is unequivocally an N-Methyl.

Method B: ¹³C NMR (The Verification Layer)

Goal: Confirm the presence and position of Bromine.

- Methyl Carbons:
 - N-Me Carbon: 35 – 40 ppm
 - C-Me Carbon: 10 – 15 ppm
- Ring Carbons (The Diagnostic):
 - Unsubstituted Pyrrole C-H: 105 – 120 ppm
 - Brominated Pyrrole C-Br: 95 – 105 ppm (Upfield Shift due to Heavy Atom Effect)

Method C: 2D NOESY (The Gold Standard)

Goal: Determine Regiochemistry (Where is the methyl relative to the bromine?).

Since Bromine has no proton, it creates a "NOE hole."

- Scenario 1: Methyl is next to a Proton.
 - Observation: Strong NOE cross-peak between Methyl and Ring Proton.
- Scenario 2: Methyl is next to Bromine.^[2]
 - Observation: Absence of NOE cross-peak to a neighbor. (You may still see a weak NOE to the other neighbor if it is a proton).

Part 3: Experimental Protocol

Sample Preparation

- Solvent: Use DMSO-d6 if possible. It prevents exchange of the pyrrole N-H (if present) and sharpens C-methyl signals that might otherwise broaden due to tautomerism. CDCl3 is acceptable but can lead to broader lines.
- Concentration: >5 mg/mL is recommended for clear 13C detection of quaternary C-Br carbons.

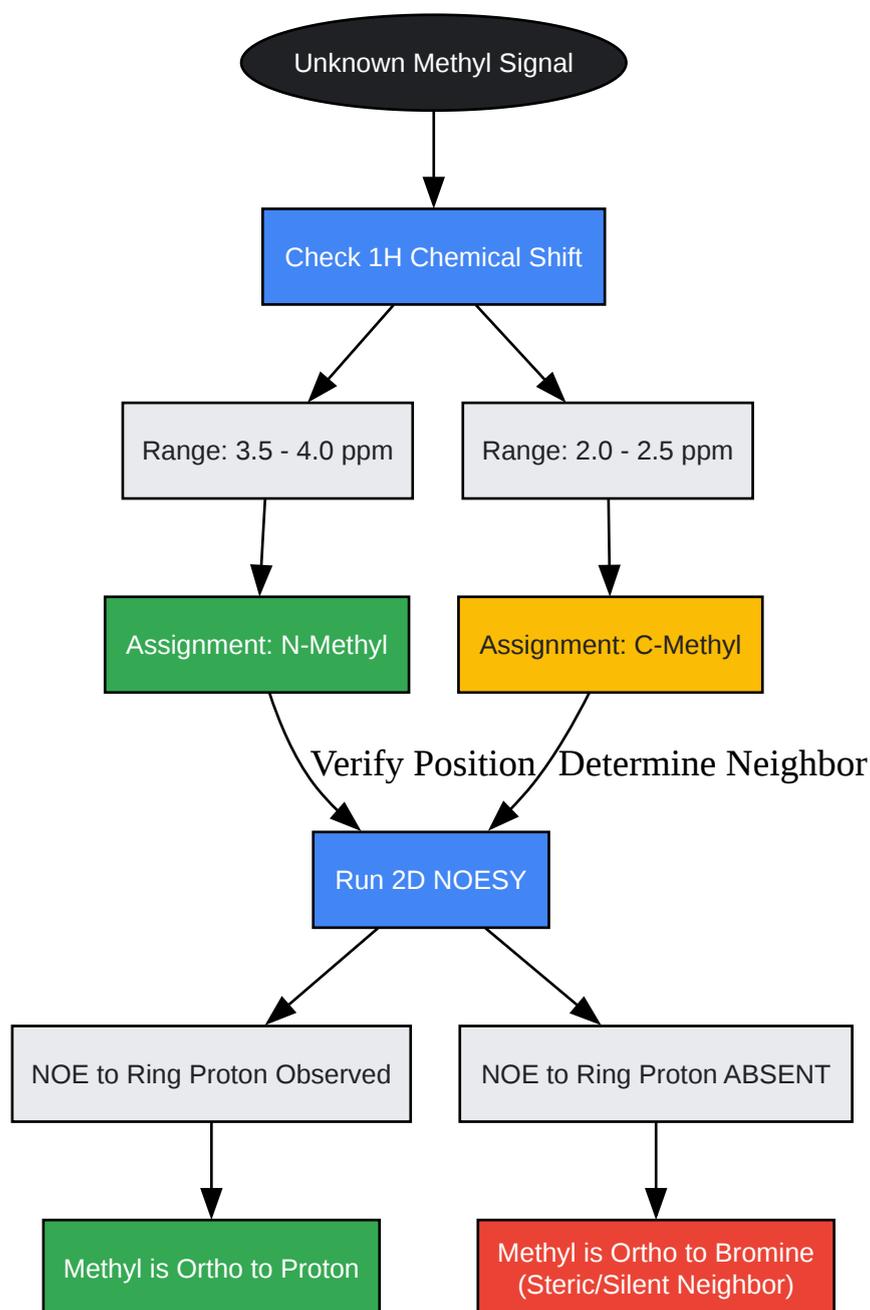
Acquisition Parameters (Bruker/Varian Standard)

- 1H NMR:
 - Spectral Width: 12-14 ppm (to catch downfield NH).
 - Scans: 16-64.
- 2D NOESY:
 - Mixing Time (D8): 500 – 800 ms. (Pyrroles are small molecules; longer mixing times are needed to build up NOE signal compared to proteins).
 - Relaxation Delay: 2.0 s.
 - Points: 2048 (F2) x 256 (F1).

Part 4: Visualization & Logic Flow

Workflow: Assigning the Methyl Signal

The following decision tree illustrates the logical process for assigning a methyl signal in a brominated pyrrole system.

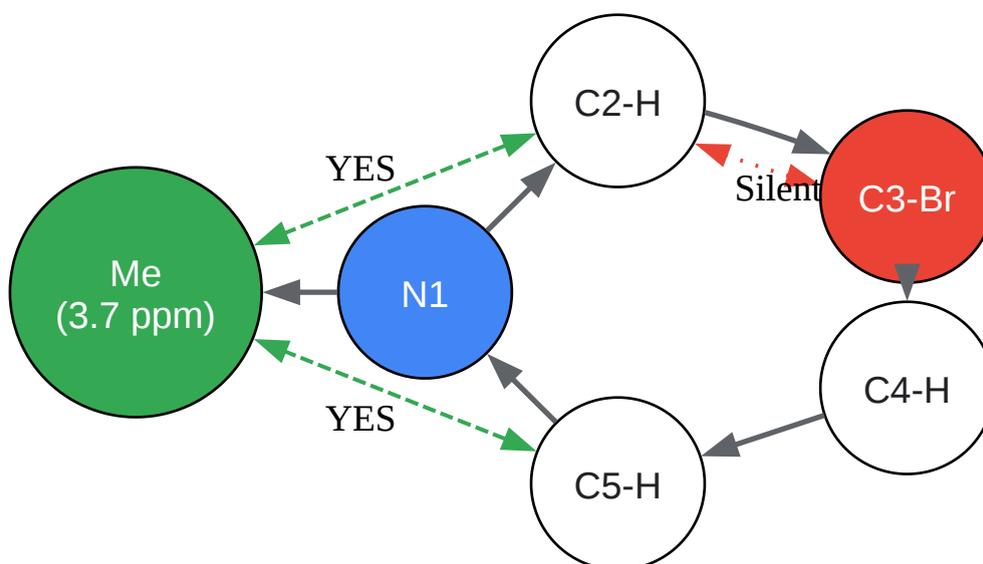


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Caption: Logical workflow for distinguishing N-Me vs C-Me and determining bromine proximity via NOE silencing.

Diagram: The "NOE Hole" Concept

This diagram visualizes the expected NOE correlations in a 3-bromo-1-methylpyrrole system.



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Caption: Visualization of NOE correlations. Green arrows indicate observable signals; Red dotted line indicates the "silent" zone caused by Bromine.

Part 5: Data Summary Table

Parameter	N-Methyl	C-Methyl (Ortho to H)	C-Methyl (Ortho to Br)
¹ H Shift ()	3.60 – 3.90 ppm	2.05 – 2.20 ppm	2.25 – 2.45 ppm
¹³ C Shift ()	35.0 – 38.0 ppm	10.0 – 12.0 ppm	11.0 – 13.0 ppm
NOESY Signal	Strong to H2/H5	Strong to adjacent H	None to Br side
Coupling (J)	Singlet	Singlet (or weak d ~1Hz)	Singlet

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Aiello, A., et al. (2008). "Stylisines A–F, Bromopyrrole Alkaloids from the Marine Sponge *Stylissa massa*." *Journal of Natural Products*. (Demonstrates NOE and Shift assignment in bromopyrroles).
- Hoffman, T., et al. (2003). "Biosynthesis of Marine Pyrrole-2-aminoimidazole Alkaloids." *Journal of the American Chemical Society*. (Contains specific NMR data for brominated pyrrole precursors).

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Sources

- [1. m.youtube.com \[m.youtube.com\]](https://m.youtube.com)
- [2. ucl.ac.uk \[ucl.ac.uk\]](https://ucl.ac.uk)
- [3. compoundchem.com \[compoundchem.com\]](https://compoundchem.com)
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